molecular formula C22H17N3S2 B14681490 6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione CAS No. 39543-11-8

6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione

Cat. No.: B14681490
CAS No.: 39543-11-8
M. Wt: 387.5 g/mol
InChI Key: SWFGLNBUEOKIRK-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that features a triazine ring substituted with benzylsulfanyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione typically involves the reaction of 1,4-diphenyl-1,3,5-triazine-2-thiol with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with potassium carbonate or sodium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the benzyl halide, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like primary amines or thiols can react under basic conditions to substitute the benzylsulfanyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzylsulfanyl)-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-pyrazinamine
  • 1,4-Diphenyl-1,3,5-triazine-2-thiol
  • Benzylsulfanyl derivatives of other heterocycles

Uniqueness

6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione is unique due to its combination of a triazine ring with benzylsulfanyl and diphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the benzylsulfanyl group can enhance the compound’s lipophilicity and ability to interact with biological membranes.

Properties

CAS No.

39543-11-8

Molecular Formula

C22H17N3S2

Molecular Weight

387.5 g/mol

IUPAC Name

6-benzylsulfanyl-1,4-diphenyl-1,3,5-triazine-2-thione

InChI

InChI=1S/C22H17N3S2/c26-21-23-20(18-12-6-2-7-13-18)24-22(25(21)19-14-8-3-9-15-19)27-16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

SWFGLNBUEOKIRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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